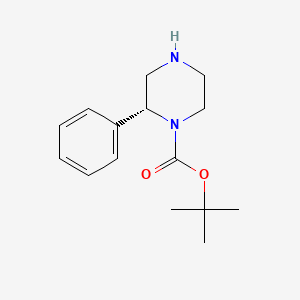

(R)-tert-butyl 2-phenylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOURBIBCQYVCC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590280 | |

| Record name | tert-Butyl (2R)-2-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886766-60-5, 859518-32-4 | |

| Record name | tert-Butyl (2R)-2-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Approaches to Enantiopure 2-Phenylpiperazine Derivatives

An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate: Strategies and Methodologies for Drug Development Professionals

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1] Among the vast chemical space of piperazine derivatives, chiral 2-substituted piperazines, such as this compound, represent a critical class of building blocks for the development of novel therapeutics. The precise stereochemical control at the C2 position is often paramount for achieving desired potency and selectivity, as exemplified by the distinct pharmacological profiles of stereoisomers of various bioactive molecules.[2]

This technical guide provides a comprehensive overview of the primary synthetic pathways to access enantiomerically pure this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also insights into the strategic considerations behind the selection of different synthetic routes. We will delve into asymmetric syntheses starting from the chiral pool, catalytic enantioselective methods, and classical resolution techniques, providing detailed protocols and comparative analyses to aid in the selection of the most appropriate method for a given research and development context.

The synthesis of enantiomerically pure 2-phenylpiperazine derivatives can be broadly categorized into three main strategies:

-

Asymmetric Synthesis from Chiral Precursors: This approach leverages readily available chiral starting materials, such as α-amino acids, to construct the chiral piperazine core. This is often a robust and scalable method.[3][4][5]

-

Catalytic Asymmetric Synthesis: These methods employ chiral catalysts to induce enantioselectivity in the formation of the piperazine ring or a key intermediate. This approach is highly efficient and can offer access to a wide range of derivatives.[6][7][8]

-

Chiral Resolution of Racemates: This classical approach involves the separation of a racemic mixture of 2-phenylpiperazine using a chiral resolving agent. While sometimes less elegant than asymmetric synthesis, it can be a practical and cost-effective solution, especially at a larger scale.[9]

The choice of strategy depends on factors such as the desired scale of synthesis, cost of starting materials and reagents, and the availability of specialized equipment and catalysts.

Pathway 1: Asymmetric Synthesis from (R)-Phenylglycine

This pathway represents a highly efficient and practical route starting from the readily available chiral pool member, (R)-phenylglycine. The key transformation involves the construction of the piperazine ring from a chiral 1,2-diamine precursor.

Conceptual Workflow

The overall strategy involves the reduction of the carboxylic acid functionality of N-protected (R)-phenylglycine to an amino alcohol, followed by the introduction of the second nitrogen atom and subsequent cyclization to form the piperazine ring. The final step is the selective protection of the N1 position with a tert-butyloxycarbonyl (Boc) group.

Figure 1. Workflow for the asymmetric synthesis of this compound from (R)-phenylglycine.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-2-(benzyloxycarbonylamino)-2-phenylethan-1-ol

-

Suspend (R)-phenylglycine (1.0 eq) in a mixture of dioxane and water (1:1).

-

Cool the suspension to 0 °C and add sodium hydroxide (2.5 eq) portion-wise.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Extract the aqueous layer with diethyl ether to remove impurities.

-

Acidify the aqueous layer with cold 1 M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(R)-phenylglycine.

-

Dissolve the crude N-Cbz-(R)-phenylglycine in anhydrous THF and cool to 0 °C.

-

Add borane-tetrahydrofuran complex (BH3·THF, 2.0 eq) dropwise.

-

Stir the reaction at room temperature for 4 hours, then quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired amino alcohol.

Step 2: Synthesis of this compound

-

The synthesis from the amino alcohol can proceed through various routes, including the formation of a chiral aziridine intermediate followed by ring-opening with a protected amine, or by converting the alcohol to a leaving group and subsequent displacement. A practical approach involves an aza-Michael addition.[3][5]

-

A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids has been described.[3][4][5] This method involves the reaction of a bis-protected chiral 1,2-diamine with an in-situ generated vinyl diphenyl sulfonium salt.[3][4][5]

Rationale: The use of a chiral pool starting material like (R)-phenylglycine ensures the stereochemistry at the C2 position is set from the beginning. The choice of protecting groups is crucial for compatibility with subsequent reaction conditions and for selective removal.

Pathway 2: Catalytic Asymmetric Hydrogenation of a Pyrazine Precursor

This pathway involves the synthesis of a suitably substituted pyrazine derivative, followed by a catalytic asymmetric hydrogenation to introduce the chirality and form the piperazine ring. This method is highly convergent and can be very efficient.

Conceptual Workflow

The synthesis begins with the construction of a 2-phenylpyrazin-2-ol, which can exist in tautomeric equilibrium with the corresponding pyrazinone. This substrate is then subjected to asymmetric hydrogenation using a chiral catalyst, typically a palladium complex with a chiral ligand, to yield the chiral piperazin-2-one. Subsequent reduction of the amide functionality affords the desired chiral piperazine, which is then N-Boc protected.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

physical and chemical properties of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate

An In-depth Technical Guide to (R)-tert-butyl 2-phenylpiperazine-1-carboxylate

Foreword: The Strategic Value of Chiral Scaffolds

In the landscape of modern drug discovery, the piperazine ring stands as a "privileged scaffold"—a molecular framework that is recurrently found in successful therapeutic agents. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone of medicinal chemistry. This guide focuses on a specific, high-value derivative: this compound. The introduction of chirality at the C2 position transforms this simple heterocycle into a sophisticated building block for asymmetric synthesis, enabling the precise spatial orientation of pharmacophores required for selective biological targeting. This document provides a comprehensive analysis of its properties, synthesis, and reactivity, designed to empower researchers in their quest for novel and effective therapeutics.

Core Identity: Nomenclature and Structural Attributes

A precise understanding of a molecule's identity is the foundation of all subsequent research.

-

Systematic Name (IUPAC): tert-butyl (2R)-2-phenylpiperazine-1-carboxylate[1]

-

CAS Registry Number: 1094320-70-1

Structural Representation

The structure combines a piperazine core, a phenyl group conferring aromatic properties, and a tert-butoxycarbonyl (Boc) group, which serves as a crucial protecting group for the N1 nitrogen.

Caption: 2D structure of the title compound.

Physicochemical Data Sheet

These properties are critical for predicting the compound's behavior in various experimental settings, from reaction solvents to biological media.

| Property | Value | Significance & Expert Insight |

| Appearance | White to off-white crystalline solid | Indicates a high degree of purity. Color variation may suggest minor impurities. |

| Molecular Weight | 262.35 g/mol [2] | A key parameter for all stoichiometric calculations in synthesis and analysis. |

| Topological Polar Surface Area (TPSA) | 41.6 Ų[2] | Suggests good potential for cell membrane permeability, a desirable trait in drug candidates. |

| Hydrogen Bond Donors | 1 (the secondary amine)[2] | This site is the primary point for hydrogen bond interactions and nucleophilic reactions. |

| Hydrogen Bond Acceptors | 3 (the two oxygens and the secondary amine)[2] | Multiple acceptor sites enhance solubility in polar organic solvents and interactions with biological targets. |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; Insoluble in water. | The lipophilic phenyl and Boc groups dominate the solubility profile, making it suitable for organic-phase reactions. |

Reactivity and Synthetic Utility

The molecule's reactivity is centered on its two distinct nitrogen atoms, offering a logical and stepwise path for chemical modification.

The Gateway Reaction: Boc Group Deprotection

The Boc group is a robust protecting group that is selectively removed under acidic conditions, unmasking the N1 nitrogen for subsequent reactions. This is often the first step in utilizing this building block.

Causality Behind the Choice of Reagent: Strong acids like Trifluoroacetic Acid (TFA) or hydrogen chloride (HCl) are employed because they efficiently protonate the carbonyl oxygen of the Boc group. This protonation weakens the C-O bond, facilitating the formation of a highly stable tert-butyl cation and gaseous CO₂, driving the reaction to completion under mild conditions.

Caption: Workflow for acidic removal of the Boc protecting group.

Self-Validating Protocol: Boc Deprotection

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration).

-

Cooling: Immerse the reaction vessel in an ice bath (0 °C) to control the initial exotherm.

-

Acid Addition: Add Trifluoroacetic Acid (TFA, 3.0-5.0 eq) dropwise via syringe over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 1-3 hours.

-

Monitoring (Trustworthiness Check): Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Concentrate the mixture in vacuo. The resulting residue (the TFA salt) can be used directly or neutralized by partitioning between ethyl acetate and a saturated aqueous NaHCO₃ solution. The organic layer is then dried over Na₂SO₄, filtered, and concentrated to yield the free base.

Functionalization of the Secondary Amine (N4)

The exposed secondary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. This is the primary site for introducing diversity into the molecular structure.

Key Transformations:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl bonds.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl bonds. This is a cornerstone of modern medicinal chemistry for accessing complex structures.[4]

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Caption: Key reaction pathways for modifying the N4 position.

Safety, Handling, and Storage

Authoritative Grounding: This information is synthesized from standard Safety Data Sheets (SDS) for structurally related piperazine derivatives. Always consult the specific SDS for the material you are handling.

-

Hazard Identification:

-

Handling Protocols (Trustworthiness):

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents and strong acids.[5]

-

Conclusion: A Versatile Tool for the Modern Chemist

This compound is more than a simple chemical; it is a strategic asset in the synthesis of complex, chiral molecules. Its well-defined stereocenter, coupled with the orthogonal reactivity of its two nitrogen atoms, provides a reliable and flexible platform for building libraries of compounds for biological screening. The protocols and data presented in this guide offer a robust framework for its effective and safe utilization, empowering researchers to accelerate the discovery of next-generation pharmaceuticals.

References

-

Title: tert-Butyl 2-phenylpiperazine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Decarboxylative C–H arylation of N-Boc piperazines Source: Macmillan Group - Princeton University (Supplementary Information) URL: [Link]

-

Title: tert-Butyl piperazine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate Source: Indian Journal of Heterocyclic Chemistry URL: [Link]

-

Title: Syntheses and NMR spectra of substituted 2,2'-bipyridines Source: The Royal Society of Chemistry URL: [Link]

-

Title: Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate Source: PubChemLite URL: [Link]

-

Title: Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate Source: ResearchGate URL: [Link]

-

Title: 4-[2-(2-methyl-4-bromo-phenylthio)-phenyl]piperazine-1-tert-butyl carboxylate synthesis method Source: SciSpace URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

- 1. PubChemLite - Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 2. tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to (R)-tert-butyl 2-phenylpiperazine-1-carboxylate: A Chiral Building Block for Drug Discovery

Introduction

(R)-tert-butyl 2-phenylpiperazine-1-carboxylate, a chiral synthetic building block, is of significant interest to researchers and professionals in drug development and medicinal chemistry. Its rigid piperazine scaffold, combined with the stereospecific placement of a phenyl group, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for therapeutics targeting the central nervous system (CNS) and inflammatory pathways.[1] This guide provides an in-depth overview of its chemical identity, synthesis, physicochemical properties, and applications, underscoring its importance in modern pharmaceutical research.

Chemical Identity and Structure

The nomenclature and structural representation of this molecule can sometimes be ambiguous due to the numbering of the piperazine ring. For clarity, this guide will adhere to the IUPAC name tert-butyl (3R)-3-phenylpiperazine-1-carboxylate .

-

Synonyms: (R)-tert-butyl 3-phenylpiperazine-1-carboxylate, R-3-phenyl-1-BOC-piperazine, R-4-BOC-2-phenylpiperazine[1][2]

The structure consists of a piperazine ring with a phenyl group at the chiral center on the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 1-position. The Boc group is a common protecting group in organic synthesis, favored for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

Chemical Structure:

Caption: 2D structure of tert-butyl (3R)-3-phenylpiperazine-1-carboxylate.

Physicochemical and Analytical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| Appearance | White to light yellow powder or crystal | [3] |

| Purity | ≥95% | [1] |

| Storage | Store at 2-8°C, protected from light and moisture. | [4] |

| SMILES | CC(C)(C)OC(=O)N1CCN--INVALID-LINK--C2=CC=CC=C2 | [1][5] |

| InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m0/s1 | [1][5] |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a critical aspect of its utility, as stereochemistry is often paramount for biological activity. While multiple synthetic routes to piperazine derivatives exist, a common strategy involves the hydrogenation of a pyrazine precursor followed by Boc protection.

A representative, though general, synthetic approach is outlined below. The key to achieving the desired (R)-enantiomer often lies in the use of a chiral starting material or an asymmetric catalytic step.

Caption: Generalized synthetic workflow for piperazine derivatives.

Experimental Protocol (Illustrative):

-

Esterification: Pyrazine-2-carboxylic acid is reacted with thionyl chloride in methanol to yield the corresponding methyl ester.[6] The reaction is typically performed at low temperatures and then allowed to warm to room temperature.[6]

-

Hydrogenation: The pyrazine ester is subjected to hydrogenation to reduce the aromatic ring to a piperazine. For enantioselectivity, this step would employ a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand).

-

Boc Protection: The resulting piperazine is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or tetrahydrofuran to yield the final product.[6]

The final product is typically purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[6] The specific chirality of this compound makes it a sought-after intermediate for the synthesis of enantiomerically pure drug candidates, particularly in the fields of CNS disorders and anti-inflammatory agents.

While specific, publicly disclosed synthetic routes for marketed drugs using this exact intermediate are proprietary, its structural motifs are present in several classes of therapeutic agents. For instance, phenylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), which are important targets in the treatment of a wide range of diseases.

Caption: Role as a key intermediate in API synthesis.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory or industrial setting. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, general guidelines for handling similar piperazine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chiral building block in the synthesis of complex, biologically active molecules. Its stereodefined structure provides a rigid scaffold that is frequently utilized in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in advancing drug discovery and development programs.

References

- 1. media.adeo.com [media.adeo.com]

- 2. rsc.org [rsc.org]

- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. PubChemLite - Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 6. connectjournals.com [connectjournals.com]

Unveiling the Catalytic Precision of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Among the arsenal of tools available to the contemporary chemist, asymmetric catalysis stands out as a particularly elegant and powerful strategy. Within this field, chiral piperazine derivatives have emerged as "privileged scaffolds," owing to their conformational rigidity, tunable steric and electronic properties, and their ability to form well-defined transition states. This technical guide delves into the mechanism of action of a specific and highly effective chiral auxiliary, (R)-tert-butyl 2-phenylpiperazine-1-carboxylate , in asymmetric catalysis. We will explore its role in key organic transformations, dissect the intricacies of its catalytic cycle, and provide practical insights into its application.

The unique structural features of this compound, namely the stereogenic center at the 2-position bearing a phenyl group and the N-Boc protecting group, impart a distinct reactivity profile. The bulky tert-butyl carbamate group not only protects one of the nitrogen atoms but also plays a crucial role in directing the stereochemical outcome of the reaction by influencing the conformation of the catalytic intermediate. The secondary amine provides a nucleophilic center for interaction with substrates, positioning it as a potent organocatalyst, particularly as a surrogate for the well-established proline and its derivatives.

Core Catalytic Applications and Mechanistic Insights

This compound has demonstrated significant utility as an organocatalyst in a variety of asymmetric transformations, most notably in carbon-carbon bond-forming reactions such as aldol and Michael additions. The underlying mechanism in these reactions typically involves the formation of a key enamine intermediate, a strategy inspired by the action of Class I aldolase enzymes.

Enamine Catalysis: A Bio-inspired Approach

The catalytic cycle in these reactions is initiated by the condensation of the secondary amine of the piperazine catalyst with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the piperazine backbone, dictated by the (R)-configuration at the C-2 position, effectively shields one face of the enamine, thereby directing the approach of the electrophile from the less sterically hindered side.

Mechanism of Action in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. When catalyzed by this compound, the reaction proceeds through the following key steps:

-

Enamine Formation: The catalyst reacts with a ketone donor to form a chiral enamine. The bulky N-Boc group and the phenyl group at the stereogenic center play a crucial role in establishing a specific and rigid conformation of this intermediate.

-

Stereoselective C-C Bond Formation: The enamine then attacks the aldehyde acceptor. The facial selectivity of this attack is controlled by the chiral environment created by the catalyst. The phenyl group can effectively block one face of the enamine, forcing the aldehyde to approach from the opposite side. This leads to the formation of an iminium ion intermediate with a defined stereochemistry.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed to release the chiral β-hydroxy carbonyl product and regenerate the piperazine catalyst, allowing it to enter a new catalytic cycle.

The generally accepted catalytic cycle for proline-catalyzed aldol reactions, which serves as a model for the action of this compound, is depicted below.[1]

Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.

Asymmetric Michael Addition: Formation of Chiral 1,5-Dicarbonyl Compounds

Similar to the aldol reaction, this compound can effectively catalyze the asymmetric Michael addition of ketones to α,β-unsaturated aldehydes or ketones. The mechanism also proceeds through a chiral enamine intermediate, which then attacks the Michael acceptor in a stereocontrolled manner. The transition state is stabilized by the formation of a hydrogen bond between the catalyst and the acceptor, further enhancing stereoselectivity.

The general mechanism for the aza-Michael addition, a related transformation, involves the nucleophilic attack of an amine onto an electron-deficient alkene.[2] In the context of enamine catalysis with our chiral piperazine, the enamine acts as the nucleophile.

The Crucial Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is not merely a passive spectator in these catalytic transformations. Its significant steric bulk plays a vital role in influencing the conformational equilibrium of the piperazine ring and the resulting enamine intermediate. This steric hindrance helps to create a well-defined chiral pocket around the reactive center, thereby enhancing the enantioselectivity of the reaction. Furthermore, the electronic properties of the Boc group can modulate the nucleophilicity of the secondary amine, fine-tuning the catalyst's reactivity.

Experimental Protocols

General Procedure for a Catalyzed Asymmetric Aldol Reaction

The following is a representative experimental protocol for an asymmetric aldol reaction catalyzed by a proline-based organocatalyst, which can be adapted for this compound.[3]

Materials:

-

This compound (Catalyst)

-

Aldehyde (0.25 mmol)

-

Ketone (e.g., acetone, 1.25 mmol)

-

Solvent (e.g., DCM)

-

Additive (e.g., benzoic acid, 10 mol%)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

To a stirred solution of the catalyst (10-20 mol%) in the chosen solvent, add the aldehyde and the ketone at the specified reaction temperature (e.g., -10 to 25 °C).

-

If an additive is used, add it to the reaction mixture.

-

Stir the solution for the required reaction time (typically 24-72 hours), monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with water and dry over magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography to yield the desired chiral aldol product.

-

Determine the enantiomeric excess of the product using chiral HPLC analysis.

Data Presentation

| Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 10 | DCM | Benzoic Acid | 2 | 48 | High | Good to Excellent |

| 20 | Acetone | DNP | -10 | 72 | Moderate | Moderate |

| 10 | DMSO | None | 25 | 24 | High | Moderate to Good |

Table 1: Representative data for proline-based catalyzed aldol reactions, illustrating the effect of reaction parameters on yield and enantioselectivity. Similar optimization would be necessary for reactions catalyzed by this compound.

Visualization of Key Interactions

The stereochemical outcome of the catalyzed reaction is determined by the specific interactions in the transition state. The following diagram illustrates the key elements of the proposed transition state for an enamine-mediated reaction.

Figure 2: Conceptual diagram of the transition state.

Conclusion and Future Outlook

This compound stands as a valuable and versatile organocatalyst for asymmetric synthesis. Its mechanism of action, rooted in the principles of enamine catalysis, allows for the efficient and stereoselective formation of crucial carbon-carbon bonds. The strategic placement of the phenyl group at the stereogenic center and the bulky N-Boc protecting group are key to its success, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by this and related chiral piperazines. The development of novel derivatives with fine-tuned steric and electronic properties could lead to even higher levels of enantioselectivity and broader substrate compatibility. Furthermore, the immobilization of these catalysts on solid supports could facilitate their recovery and reuse, enhancing their practical utility in both academic and industrial settings. As our understanding of non-covalent interactions in transition states deepens, the rational design of next-generation chiral piperazine catalysts holds immense promise for advancing the field of asymmetric synthesis.

References

-

Trans-selective asymmetric aziridination of diazoacetamides and N-Boc imines catalyzed by axially chiral dicarboxylic acid. PubMed. [Link]

-

The Direct Catalytic Asymmetric Aldol Reaction. PMC. [Link]

-

Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. [Link]

-

New P,Nsp3 ligands for palladium-catalyzed asymmetric allylic substitutions. Organic & Biomolecular Chemistry. [Link]

-

Catalytic Asymmetric Cross-Aza-Benzoin Reactions of Aliphatic Aldehydes with N -Boc-Protected Imines. ResearchGate. [Link]

-

Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]

-

LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES. [Link]

-

List-Barbas Aldol Reaction. Chem-Station. [Link]

-

tert-Butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2). PubChem. [Link]

-

Organocatalytic Asymmetric Synthesis of Axially Chiral Cyclohexadienylidene Compounds. Angewandte Chemie International Edition. [Link]

-

New Chiral Ligands designed for Palladium-catalysed Asymmetric Allylic Alkylation. ElectronicsAndBooks. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

-

tert-Butyl 2-phenylpiperazine-1-carboxylate. PubChem. [Link]

-

trans- and cis-DACH-Based Bifunctional Squaramides Catalyzed Ring-Opening Polymerizations of Asymmetric Substituted Glycolides. Macromolecules. [Link]

-

Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]

-

Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. Chemical Communications. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

-

One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central. [Link]

-

Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]

-

New Chiral Ligands, Pyridinooxathianes, for Palladium-Catalyzed Asymmetric Allylic Alkylation. ResearchGate. [Link]

Sources

- 1. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

literature review on (R)-tert-butyl 2-phenylpiperazine-1-carboxylate applications

An In-depth Technical Guide to the Applications of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate

Introduction: The Privileged Piperazine Scaffold and the Role of Chirality

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of pharmacologically active compounds.[1] Its unique physicochemical properties—such as the ability to form multiple hydrogen bonds, modulate acid-base constants, and improve water solubility—make it an invaluable component in drug design.[2] When chirality is introduced, as in the case of This compound , the synthetic utility and potential for targeted biological activity are significantly enhanced.

This guide provides a detailed exploration of this compound, a key chiral building block in modern drug discovery. We will delve into its synthesis, core applications, and the strategic rationale behind its use in constructing complex, stereochemically defined molecules. As a chiral, N-Boc protected intermediate, this compound offers a pre-defined stereocenter and a differentially protected framework, enabling chemists to perform selective modifications essential for developing novel therapeutics, particularly for CNS disorders and inflammatory conditions.[]

Physicochemical and Structural Properties

This compound is a chiral heterocyclic compound featuring a piperazine ring substituted with a phenyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen. This specific arrangement provides both stereochemical control and synthetic versatility.

| Property | Value | Source |

| CAS Number | 859518-32-4 | [4] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [4][5] |

| Molecular Weight | 262.35 g/mol | [4][6] |

| IUPAC Name | tert-butyl (2R)-2-phenylpiperazine-1-carboxylate | [5] |

| Appearance | Varies (typically a solid) | N/A |

| Storage | 2-8 °C, Inert atmosphere, Keep in dark place |

The Boc group is a critical feature, rendering the N1 nitrogen temporarily unreactive and allowing for selective functionalization of the secondary amine at the N4 position. This protecting group is stable under a wide range of reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA), revealing the N1 amine for subsequent reactions. This differential protection is fundamental to its role as a versatile synthetic intermediate.

Caption: Structure of this compound.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure substituted piperazines is a significant challenge in organic chemistry.[7] General methods include the catalytic enantioselective synthesis of piperazin-2-ones followed by reduction, or the asymmetric hydrogenation of tetrahydropyrazines.[1][8] Other approaches involve leveraging the "chiral pool" by starting from readily available enantiopure materials like amino acids.[7][9]

For this compound, a common synthetic logic involves establishing the chiral center early and then forming the piperazine ring. While a specific, detailed synthesis was not found in the provided search results, a plausible route can be constructed based on established methodologies for similar chiral piperazines. This often involves the cyclization of a chiral diamine precursor, which itself can be derived from an enantiopure amino acid like (R)-phenylglycine or through an asymmetric catalytic process.

Core Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile chiral intermediate for creating more complex molecules with precisely controlled three-dimensional structures.

Intermediate for CNS and Anti-Inflammatory Drug Candidates

The phenylpiperazine motif is prevalent in drugs targeting the central nervous system (CNS).[10] this compound is explicitly identified as an intermediate for research in this area.[] The specific orientation of the phenyl group can be critical for receptor binding affinity and selectivity. For instance, derivatives of tert-butylphenoxyalkyl piperazines have been synthesized and evaluated as potent ligands for the histamine H₃ receptor, which is implicated in various neurological and inflammatory conditions.[11] Although this study does not use the exact (R)-2-phenyl derivative, it underscores the importance of the piperazine core in designing CNS-active agents.

Scaffolding for HIV-1 Entry Inhibitors

The piperazine scaffold is a key component in several HIV-1 inhibitors.[12] For example, the HIV protease inhibitor Indinavir contains a chiral piperazine core.[8] More relevantly, piperazine derivatives have been extensively explored as C-C chemokine receptor 5 (CCR5) antagonists.[13] Maraviroc, an approved HIV-1 drug, is a prominent example of a CCR5 antagonist, although its initial synthesis did not explicitly use this specific intermediate.[14] However, the structural similarity makes this compound an attractive starting point for the discovery of novel CCR5 antagonists, where the stereochemistry of the phenyl group could be crucial for optimizing interactions with the receptor binding pocket.

Building Block for Novel Therapeutic Agents

The synthetic flexibility of this compound allows its incorporation into a wide range of molecular architectures. The Boc-protected nitrogen (N1) and the free secondary amine (N4) offer orthogonal handles for chemical modification. This allows for a modular approach to building libraries of compounds for screening against various biological targets. For example, one-pot "click chemistry" methods have been used to synthesize novel tert-butyl-triazolo piperazine carboxylates as potential agonists for GPR119, a target for type-2 diabetes.[15][16] This demonstrates how the core piperazine structure can be readily elaborated to explore new therapeutic areas.

Caption: Synthetic utility workflow of the title compound.

Experimental Protocols: A Representative Application

To illustrate the practical use of this building block, the following section details a representative protocol for the N-alkylation of the secondary amine at the N4 position, a common first step in elaborating the scaffold.

Protocol: N4-Alkylation via Reductive Amination

This protocol describes the reaction of this compound with an aldehyde to form a C-N bond, a key step in building molecular complexity.

Objective: To synthesize (R)-tert-butyl 4-(substituted-benzyl)-2-phenylpiperazine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (catalytic amount)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq).

-

Dissolve the reactants in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N4-alkylated product.

Causality and Trustworthiness: This protocol is self-validating. The use of sodium triacetoxyborohydride as a reducing agent is crucial; it is a mild and selective reagent that reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, thereby minimizing side reactions like the reduction of the aldehyde to an alcohol.[13] The acidic catalyst is necessary to promote the formation of the iminium ion, which is the electrophile in the reduction step.

Caption: Experimental workflow for reductive amination.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its pre-defined stereochemistry and orthogonal protecting group strategy provide chemists with a reliable and versatile platform for drug discovery. From developing novel CNS agents to exploring new frontiers in antiviral and metabolic disease therapies, this chiral building block continues to be an indispensable asset in the quest for new and improved medicines. Its application underscores a fundamental principle of modern medicinal chemistry: control of three-dimensional molecular architecture is paramount to achieving therapeutic efficacy and selectivity.

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. connectjournals.com [connectjournals.com]

- 4. tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 6. CAS 1240584-34-2 | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 8. collaborate.princeton.edu [collaborate.princeton.edu]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Phenylpiperazine Scaffolds in Asymmetric Synthesis: A Technical Guide

For Immediate Release

A Deep Dive into the Phenylpiperazine Core: From Serendipitous Discovery to Rational Design in Stereoselective Synthesis

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery and history of phenylpiperazine-based chiral auxiliaries and ligands. Moving beyond a mere chronological account, this document elucidates the scientific rationale behind their development, their mechanistic intricacies, and their enduring impact on the field of asymmetric synthesis.

Introduction: The Phenylpiperazine Moiety - An Unexpected Player in Chirality

The story of phenylpiperazine in asymmetric synthesis is not one of a singular, targeted discovery, but rather an evolution from its roots in medicinal chemistry. Initially recognized for its potent pharmacological activities, the rigid, predictable conformation of the piperazine ring, coupled with the electronic and steric influence of the phenyl group, inadvertently positioned it as a scaffold of immense potential for stereochemical control. This guide traces the journey of this versatile molecule from a pharmacophore to a powerful tool in the chemist's arsenal for asymmetric transformations.

Early Developments: The Rise of Chiral Diamines and the "Ligand" Paradigm

The foundational work in asymmetric synthesis was largely built upon the concept of chiral auxiliaries, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. Seminal contributions from pioneers like E. J. Corey and Dieter Enders established the power of this approach.[1][2] However, the trajectory of chiral phenylpiperazines has predominantly followed the path of a chiral ligand in metal-catalyzed reactions, rather than a classical stoichiometric auxiliary.

The development of C2-symmetric chiral diamines as ligands for asymmetric catalysis, a field significantly advanced by the work of Henri B. Kagan and Kenji Koga, set the stage for the entry of chiral piperazine derivatives.[3][4] The C2 symmetry in these ligands reduces the number of possible diastereomeric transition states, leading to higher enantioselectivities. The synthesis of chiral C2-symmetric piperazines, often derived from readily available chiral pool materials like amino acids, provided a robust and tunable platform for creating effective chiral environments around a metal center.[5][6]

Mechanism of Stereochemical Induction: A Tale of Steric Hindrance and Electronic Effects

The efficacy of chiral phenylpiperazine-based ligands stems from their ability to create a well-defined and sterically hindered chiral pocket around the catalytic metal center. The mode of stereochemical induction can be broadly understood through the following principles:

-

Steric Shielding: The bulky substituents on the chiral centers of the piperazine ring effectively block one face of the substrate from approaching the metal center, thereby directing the attack of the reagent to the more accessible face.

-

Conformational Rigidity: The piperazine ring typically adopts a chair conformation, which locks the substituents in pseudo-axial and pseudo-equatorial positions. This conformational rigidity is crucial for maintaining a consistent and predictable chiral environment.

-

Electronic Tuning: The phenyl group, and any substituents thereon, can electronically influence the metal center, modulating its reactivity and selectivity.

Diagram 1: Generalized Mechanism of Asymmetric Induction

Caption: Generalized workflow of asymmetric catalysis using a chiral phenylpiperazine ligand.

Key Applications in Asymmetric Synthesis

The utility of chiral phenylpiperazine-based ligands has been demonstrated in a wide array of asymmetric transformations. Some of the most significant applications include:

-

Asymmetric Alkylation: Chiral piperazine derivatives have been successfully employed as ligands in the asymmetric alkylation of enolates, providing access to chiral carbonyl compounds with high enantioselectivity.[7][8]

-

Asymmetric Acylation: The desymmetrization of meso-diols through asymmetric acylation is a powerful strategy for generating chiral building blocks. C2-symmetric piperazine ligands have proven to be highly effective in this transformation.[3][6]

-

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral olefins and ketones is a cornerstone of asymmetric catalysis. Chiral piperazine-phosphine ligands have been developed for iridium- and rhodium-catalyzed hydrogenations.[9]

Table 1: Representative Applications of Chiral Phenylpiperazine Derivatives in Asymmetric Synthesis

| Reaction Type | Chiral Ligand/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Acylation | (S,S)-2,5-dimethyl-1,4-bis(phenylmethyl)piperazine | meso-1,2-cyclohexanediol | (1R,2S)-2-hydroxycyclohexyl benzoate | up to 95% | [3] |

| Asymmetric Allylic Alkylation | Chiral PHOX ligand with piperazine backbone | Allylic carbonates | Chiral allylated products | up to 99% | [8] |

| Asymmetric Hydrogenation | Chiral piperazine-based phosphine ligand | 2-alkylpyridines | Chiral 2-alkylpiperidines | up to 93% | [9] |

Experimental Protocols: Synthesis of a C2-Symmetric Phenylpiperazine Ligand

The following protocol details the synthesis of a representative C2-symmetric chiral piperazine ligand, (2S,5S)-2,5-dimethyl-1,4-bis(phenylmethyl)piperazine, starting from L-alanine.

Step 1: Synthesis of (S)-2-aminopropane-1,3-diol

-

To a solution of L-alanine methyl ester hydrochloride (1 eq.) in methanol, add sodium methoxide (2.2 eq.) at 0 °C.

-

Stir the reaction mixture for 30 minutes, then add a solution of paraformaldehyde (3 eq.) in methanol.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Reduce the resulting intermediate with sodium borohydride (4 eq.) in methanol at 0 °C.

-

After quenching with acetone, concentrate the mixture and purify by column chromatography to yield the desired amino diol.

Step 2: Cyclization to form the Piperazine Ring

-

Treat the amino diol (1 eq.) with thionyl chloride (2.2 eq.) in dichloromethane at 0 °C.

-

After stirring for 2 hours, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude dichloride is then cyclized by reacting with benzylamine (2.5 eq.) in the presence of a non-nucleophilic base such as diisopropylethylamine (3 eq.) in acetonitrile at reflux.

-

Purify the resulting C2-symmetric piperazine by column chromatography.

Diagram 2: Synthetic Workflow for a C2-Symmetric Piperazine Ligand

Caption: Synthetic route to a C2-symmetric chiral piperazine ligand from L-alanine.

Conclusion and Future Outlook

While the narrative of phenylpiperazine-based chiral auxiliaries in the classical, stoichiometric sense remains less defined, their impact as chiral ligands in asymmetric catalysis is undeniable. The journey from a privileged scaffold in medicinal chemistry to a cornerstone of stereoselective synthesis highlights the often-unpredictable path of scientific discovery. The modularity and tunability of the phenylpiperazine core continue to inspire the design of new and more efficient chiral ligands and organocatalysts. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science grows, the legacy and future potential of the phenylpiperazine scaffold in asymmetric synthesis are secure.

References

- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]

- 4. pure.york.ac.uk [pure.york.ac.uk]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of (R)-tert-butyl 2-phenylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 2-phenylpiperazine-1-carboxylate is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. As with any high-value chemical intermediate, ensuring its stability and integrity from procurement through to application is paramount. This guide provides a detailed examination of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes best practices for its storage and handling. Furthermore, it details robust experimental protocols for conducting stability assessments, including forced degradation and long-term studies, to ensure the quality and reliability of research outcomes.

Introduction and Compound Profile

This compound, a member of the N-Boc protected piperazine family, serves as a crucial building block in the synthesis of various biologically active molecules. The piperazine ring is a common scaffold in pharmaceuticals, and the specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for targeted therapies.[1] Its molecular structure features a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, which is key to its synthetic utility but also a primary determinant of its chemical stability.

Compound Details:

-

IUPAC Name: tert-butyl (2R)-2-phenylpiperazine-1-carboxylate[2]

-

Molecular Formula: C₁₅H₂₂N₂O₂[2]

-

Molecular Weight: 262.35 g/mol [3]

-

Key Structural Features: Chiral center at C2, a phenyl substituent, a piperazine ring, and an acid-labile N-Boc protecting group.

Understanding the stability of this compound is critical for preventing the formation of impurities that could compromise experimental results, reduce yields in multi-step syntheses, or introduce confounding variables in biological assays.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the chemical reactivity of its functional groups, primarily the N-Boc group and the piperazine ring.

The Lability of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a broad range of nucleophilic and basic conditions. However, its defining characteristic is its susceptibility to cleavage under acidic conditions.[4]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal degradation pathway for this compound is the acid-catalyzed removal of the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The final products are the deprotected (R)-2-phenylpiperazine and carbon dioxide.[4][5]

This reaction can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used intentionally for deprotection.[4] However, exposure to even mild or ambient acidic conditions during storage or in solution can lead to slow degradation over time. The piperazine moiety itself is basic, and formulating it as a salt can enhance stability in solution.[6]

Caption: Primary degradation pathway and potential side reaction.

Other Factors Influencing Stability

-

Temperature: While the Boc group is relatively stable thermally, high temperatures, especially in the presence of trace acids or catalysts, can accelerate its cleavage.[7] Phenyl piperazines, in general, show analyte degradation and loss of the parent compound after extended storage, a process that is exacerbated at room temperature compared to refrigerated or frozen conditions.[8]

-

Oxidation: The piperazine ring can be susceptible to oxidation, although the N-Boc group offers some protection. Exposure to strong oxidizing agents or atmospheric oxygen over extended periods, potentially catalyzed by trace metals, could lead to the formation of N-oxides or other oxidative degradation products.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, adherence to appropriate storage and handling protocols is essential. The following recommendations are based on the compound's chemical properties and general best practices for pharmaceutical intermediates.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal and acid-catalyzed degradation.[8] Avoids the detrimental impact of room temperature storage.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, mitigating risks of oxidation and hydrolysis. |

| Light | Amber Vial / Opaque Container | Protects the compound from potential photolytic degradation.[9] |

| Container | Tightly Sealed, Non-reactive | Prevents exposure to atmospheric contaminants and moisture. Glass is preferred over plastic where possible. |

| pH (in solution) | Neutral to slightly basic | The N-Boc group is most stable under neutral to basic conditions and labile in acid. |

Handling:

-

Use in a well-ventilated area or chemical fume hood.

-

Avoid generating dust.

-

Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE).

-

Minimize the number of times the container is opened and closed. For frequent use, consider aliquoting the material into smaller, single-use vials.

Experimental Protocols for Stability Assessment

To empirically determine the shelf-life and identify potential degradants, a systematic stability testing program is necessary. This typically involves forced degradation studies and long-term stability trials, guided by principles from the International Council for Harmonisation (ICH) guidelines.[10][11]

Forced Degradation (Stress Testing) Protocol

The objective of a forced degradation study is to accelerate the degradation of the compound to identify likely degradation products and establish a stability-indicating analytical method.[6][11]

Caption: Workflow for a forced degradation study.

Methodology:

-

Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Stress Conditions: Expose aliquots of the stock solution (and the solid compound for thermal/photolytic stress) to the following conditions:

-

Acidic: Add 0.1 M HCl and heat at 60°C for several hours.

-

Basic: Add 0.1 M NaOH and heat at 60°C for several hours.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature.

-

Thermal: Heat the solid compound and a solution at 80°C.

-

Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: At each time point, withdraw a sample, quench the reaction (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. It must be able to separate the parent compound from all potential degradation products.[6]

Example HPLC-UV Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the basic piperazine. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 10% B to 90% B over 20 min | Ensures elution of both polar degradants and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Detection | UV at 254 nm (or λmax) | The phenyl group provides strong UV absorbance for sensitive detection. |

| Detector | Mass Spectrometer (MS) | Recommended for identifying unknown degradation peaks by providing molecular weight information.[6] |

Note: For piperazine derivatives lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable UV detection at trace levels.[12][13]

Long-Term Stability Study Protocol

Long-term stability studies evaluate the compound's properties over an extended period under recommended storage conditions.[14]

Methodology:

-

Batch Selection: Use a representative batch of the compound.

-

Packaging: Store the compound in the proposed container closure system (e.g., tightly sealed amber glass vials under nitrogen).

-

Storage Conditions: Place samples in a calibrated stability chamber set to the recommended long-term storage condition (e.g., 5°C ± 3°C).[15] It is also wise to include an accelerated condition (e.g., 25°C/60% RH) to predict the impact of short-term excursions outside the recommended storage.[15]

-

Testing Frequency: Test the samples at specified intervals. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[9][10]

-

Tests: At each time point, analyze the sample for:

-

Appearance (visual inspection)

-

Assay (quantification of the parent compound by HPLC)

-

Purity (determination of degradation products by HPLC)

-

Conclusion

The stability of this compound is governed primarily by the acid lability of its N-Boc protecting group. Degradation is accelerated by acidic conditions and elevated temperatures. To ensure the compound's integrity, it must be stored under refrigerated (2-8°C), dark, and inert conditions. For researchers and drug developers, implementing a robust stability testing program, including forced degradation studies and long-term monitoring, is a critical component of quality control. This ensures that the material is suitable for its intended use and that the resulting scientific data is both accurate and reproducible.

References

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Available from: [Link]

-

General Administration of Stability. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Le, J., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available from: [Link]

-

European Medicines Agency (EMA). (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]

-

World Health Organization (WHO). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

-

Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Al-Sabti, B. H. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

-

Murray, P. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Available from: [Link]

-

Chankouk, M., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH National Library of Medicine. Available from: [Link]

-

O'Brien, P., et al. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available from: [Link]

-

Sharma, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available from: [Link]

-

PubChemLite. Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2). Available from: [Link]

-

PubChem. tert-Butyl 2-phenylpiperazine-1-carboxylate. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

-

Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 3. tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. database.ich.org [database.ich.org]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. ema.europa.eu [ema.europa.eu]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Phenylpiperazines

Foreword

The phenylpiperazine moiety represents a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," a core molecular framework that confers potent and selective interactions with a multitude of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the diverse biological activities of substituted phenylpiperazines. We will delve into the key therapeutic areas where these compounds have made a significant impact, namely in the treatment of central nervous system (CNS) disorders and as emerging anticancer agents. This document moves beyond a mere recitation of facts, aiming to elucidate the causal relationships between chemical structure, biological function, and the strategic selection of experimental methodologies. Our focus is on empowering the reader with not only the "what" but also the "why" and "how" of investigating this fascinating class of molecules.

The Phenylpiperazine Core: A Gateway to Diverse Pharmacology

The phenylpiperazine scaffold consists of a phenyl group attached to a piperazine ring. This deceptively simple structure offers a remarkable degree of synthetic tractability, allowing for systematic modifications at several key positions: the phenyl ring, the second nitrogen of the piperazine ring, and the linker connecting the piperazine to other pharmacophoric elements. These modifications profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with specific biological targets.

The versatility of the phenylpiperazine core is evident in the wide array of FDA-approved drugs that incorporate this motif, including antipsychotics, antidepressants, and anxiolytics.[1] This success has spurred ongoing research, continually uncovering new therapeutic applications for this remarkable scaffold.

Modulators of Central Nervous System Activity: Targeting Serotonin and Dopamine Receptors

Substituted phenylpiperazines have a rich history as modulators of neurotransmitter systems in the CNS, primarily through their interactions with serotonin (5-HT) and dopamine (D) receptors.[2] These G protein-coupled receptors (GPCRs) are integral to the regulation of mood, cognition, and motor control, making them key targets for the treatment of various psychiatric and neurological disorders.[3][4][5][6]

Atypical Antipsychotic Activity: The 5-HT2A/D2 Receptor Interplay

A hallmark of atypical antipsychotic drugs is their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7][8] This pharmacological profile is believed to contribute to their efficacy against the positive symptoms of schizophrenia while mitigating the extrapyramidal side effects associated with older, "typical" antipsychotics that primarily block D2 receptors.[9] Many potent atypical antipsychotics are substituted phenylpiperazines.[2][10][11]

The therapeutic efficacy of these compounds is intricately linked to their relative affinities for the 5-HT2A and D2 receptors. A higher affinity for the 5-HT2A receptor compared to the D2 receptor is a key characteristic of atypical antipsychotics.[7]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. For instance, electron-withdrawing groups at the meta or para positions can influence interactions with specific amino acid residues within the receptor binding pockets.

-